

Check Availability & Pricing

Spectroscopic Profile of 2-Bromopropanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Bromopropanal** (CAS No. 19967-57-8), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of experimental spectra in the public domain, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for the identification and characterization of this compound. Detailed, generalized experimental protocols for acquiring such spectra are also presented, alongside a visual workflow for spectroscopic analysis.

Introduction

2-Bromopropanal is a reactive aldehyde containing a bromine atom at the alpha-position. This structure imparts specific spectroscopic characteristics that are crucial for its identification and for monitoring its reactions in synthetic processes. This guide summarizes the predicted spectroscopic data to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for **2-Bromopropanal**. These predictions are based on computational models and typical values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **2-Bromopropanal**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5 - 9.7	Doublet	1H	Aldehydic proton (- CHO)
~4.3 - 4.5	Quartet	1H	Methine proton (- CH(Br)-)
~1.7 - 1.9	Doublet	3H	Methyl protons (-CH₃)

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Data for **2-Bromopropanal**

Chemical Shift (δ) ppm	Assignment	
~190 - 195	Carbonyl carbon (-CHO)	
~45 - 50	Methine carbon (-CH(Br)-)	
~20 - 25	Methyl carbon (-CH₃)	

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Bromopropanal



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970 - 2990	Medium	C-H stretch (sp³ -CH₃)
~2820 - 2850	Medium	C-H stretch (aldehydic C-H)
~2720 - 2750	Medium	C-H stretch (aldehydic C-H, Fermi resonance)
~1725 - 1745	Strong	C=O stretch (aldehyde)
~1440 - 1460	Medium	C-H bend (-CH ₃)
~1380 - 1400	Medium	C-H bend (-CH-)
~600 - 700	Strong	C-Br stretch

Predicted for a neat liquid film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Bromopropanal

m/z	Relative Intensity	Assignment
136/138	Moderate	[M] ⁺ (Molecular ion peak, bromine isotopes ⁷⁹ Br/ ⁸¹ Br)
107/109	Moderate	[M - CHO]+
57	Strong	[M - Br]+
29	Strong	[CHO]+

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromopropanal in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal peak shape.
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters include a 30° pulse angle, a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - A larger number of scans (several hundred to thousands) is usually required due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).



- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, place a small drop of **2-Bromopropanal** between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
- Instrument Setup:
 - Place the salt plates in the sample holder of the FTIR spectrometer.
 - Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
- Data Acquisition:
 - Collect a background spectrum of the empty salt plates or the clean ATR crystal.
 - Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
- Data Processing:
 - Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)



 Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for volatile compounds like 2-Bromopropanal.

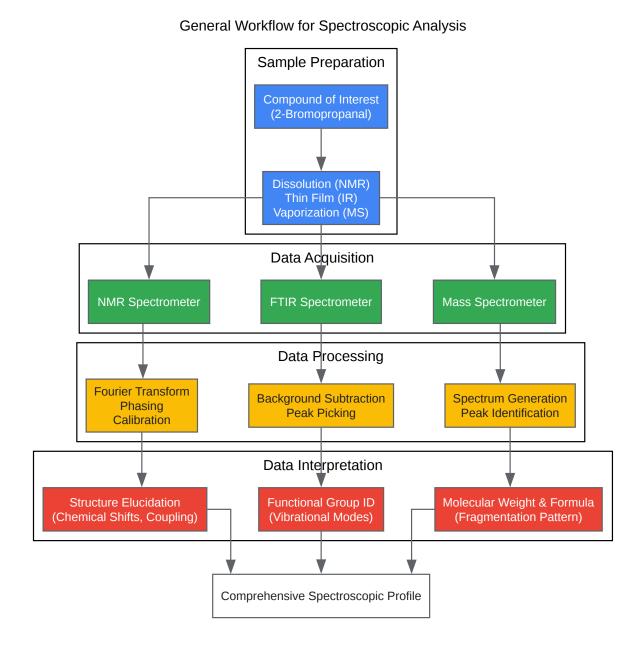
Ionization:

- Utilize Electron Ionization (EI) as the ionization source.
- Set the electron energy to a standard value of 70 eV to induce fragmentation and generate a reproducible mass spectrum.
- Mass Analysis:
 - The generated ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - The separated ions are detected, and their abundance is recorded.
- Data Processing:
 - The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.
 - Identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromopropanal**.





Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile of **2-Bromopropanal** based on predicted data. The tabulated NMR, IR, and MS information, along with the generalized







experimental protocols, serves as a valuable starting point for researchers working with this compound. The provided workflow diagram offers a clear visual representation of the analytical process. It is important to note that while predicted data is a powerful tool, experimental verification remains the gold standard for structural elucidation and characterization.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromopropanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025509#spectroscopic-data-of-2-bromopropanal-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com